An In-depth Technical Guide to the Chemical Properties of 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine
An In-depth Technical Guide to the Chemical Properties of 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazolo[4,5-c]pyridine scaffold is a compelling heterocyclic system in medicinal chemistry, offering a unique spatial arrangement of nitrogen atoms and a fused ring structure that presents intriguing possibilities for molecular design and therapeutic intervention. This guide focuses on the chemical properties of a specific derivative, 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine. Due to the limited direct literature on this precise isomer, this document provides a comprehensive overview based on established principles of heterocyclic chemistry and extrapolated data from the closely related and more extensively studied oxazolo[4,5-b]pyridine isomers. We will delve into its predicted molecular and physicochemical properties, propose synthetic strategies, explore its expected reactivity, and discuss its potential as a scaffold in drug discovery. This guide aims to serve as a foundational resource for researchers interested in exploring the chemical space and potential applications of this novel compound.
Introduction: The Oxazolopyridine Scaffold
The fusion of an oxazole ring with a pyridine core gives rise to a family of heterocyclic compounds known as oxazolopyridines. The specific arrangement of this fusion, denoted by the nomenclature [4,5-b], [5,4-b], [4,5-c], or [5,4-c], dictates the electronic and steric properties of the resulting molecule, profoundly influencing its reactivity and biological activity. While the oxazolo[4,5-b]pyridine system has been the subject of considerable research, particularly in the development of antibacterial and anticancer agents, the [4,5-c] isomer remains a less explored yet potentially valuable scaffold.[1][2] The introduction of a 2-(4-bromophenyl) substituent is anticipated to impart specific properties, including potential for further functionalization via cross-coupling reactions and modulation of biological activity through halogen bonding and steric effects.
Predicted Molecular and Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₂H₇BrN₂O | Based on the constituent atoms of the structure. |
| Molecular Weight | ~275.10 g/mol | Calculated based on the molecular formula, similar to the [4,5-b] isomer.[3] |
| Appearance | Likely a solid at room temperature | Typical for aromatic heterocyclic compounds of this size. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) and poorly soluble in water. | General solubility characteristics of aromatic compounds. |
| XLogP3 | ~3.4 | Based on the value for the [4,5-b] isomer, indicating moderate lipophilicity.[3] |
These predicted properties provide a starting point for the handling, purification, and initial biological screening of this compound.
Proposed Synthetic Strategies
The synthesis of 2-aryloxazolopyridines typically involves the cyclization of an aminohydroxypyridine precursor with a corresponding benzoic acid or its derivative. For the synthesis of 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine, the key starting material would be 4-amino-3-hydroxypyridine.
Cyclization via Condensation
A well-established method for the formation of the oxazole ring is the condensation of an ortho-aminohydroxy precursor with a carboxylic acid under dehydrating conditions.[4]
Proposed Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-amino-3-hydroxypyridine (1.0 eq) and 4-bromobenzoic acid (1.1 eq).
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Solvent and Catalyst: Add a suitable solvent and condensing agent. Polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE) are commonly used and have been shown to be effective in the synthesis of related oxazolo[4,5-b]pyridines.[4]
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Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 150-200 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled and quenched with an ice-water mixture. The resulting precipitate is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine.
Predicted Chemical Reactivity
The chemical reactivity of 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine is governed by the interplay of the electron-deficient pyridine ring, the electron-rich oxazole ring, and the substituted phenyl group.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the fused oxazole ring is expected to have an activating effect. In the analogous 2-aminooxazolo[4,5-b]pyridine system, electrophilic substitution occurs preferentially at the C-6 position.[5] By analogy, for the oxazolo[4,5-c]pyridine core, electrophilic attack is predicted to occur on the pyridine ring, with the precise position influenced by the directing effects of both the fused oxazole and the pyridine nitrogen.
Reactions at the Bromophenyl Group
The bromine atom on the phenyl ring serves as a versatile handle for further functionalization through various palladium-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.
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Heck Coupling: Reaction with alkenes to form substituted alkenes.[4]
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Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing substituents.
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Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne linkages.
These reactions would allow for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Diagram of Potential Functionalization Reactions:
Caption: Potential cross-coupling reactions for derivatization.
Predicted Spectral Properties
Predicting the exact spectral data requires computational modeling or experimental analysis. However, we can anticipate the key features based on the structure and data from similar compounds.
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm). The protons on the pyridine ring will likely appear as doublets or doublets of doublets, with coupling constants characteristic of pyridine systems. The protons on the bromophenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets.
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¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the pyridine, oxazole, and bromophenyl rings. The carbon bearing the bromine atom will be shifted to a characteristic range (around 120-130 ppm).
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Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M+) and a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity).
Potential Biological and Pharmacological Significance
The oxazolopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the development of ligands for various biological targets. Derivatives of the related oxazolo[4,5-b]pyridine have demonstrated a range of biological activities, including:
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Antimicrobial Activity: Some 2-(substituted-phenyl)oxazolo[4,5-b]pyridines have shown promising activity against various bacterial strains.[1]
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Anticancer Activity: Certain derivatives have been investigated as potential antitumor agents, targeting enzymes like human DNA topoisomerase IIα.[2]
The 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine core, with its unique electronic distribution and the presence of a modifiable bromophenyl group, represents a promising starting point for the design of novel therapeutic agents. The bromine atom can participate in halogen bonding, a significant interaction in protein-ligand binding, and its position allows for systematic exploration of the chemical space around the core scaffold.
Conclusion and Future Directions
2-(4-Bromophenyl)oxazolo[4,5-c]pyridine is a novel heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. While direct experimental data is currently lacking, this guide provides a solid theoretical framework for its synthesis, reactivity, and potential properties, based on the well-established chemistry of its isomers. Future research should focus on the successful synthesis and characterization of this compound to validate these predictions. Subsequent exploration of its reactivity, particularly in cross-coupling reactions, will open avenues for the creation of diverse molecular libraries. Ultimately, the biological evaluation of these new derivatives could lead to the discovery of novel therapeutic agents with unique mechanisms of action.
References
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Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using... - ResearchGate. (n.d.). Retrieved from [Link]
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2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. PubChem. Retrieved from [Link]
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Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF. (2001). ResearchGate. Retrieved from [Link]
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Synthesis and Reactions of Some New Oxazolo[4,5‐b]pyridines and Related Compounds. (2000). Wiley Online Library. Retrieved from [Link]
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Rearrangement of 7-Aryloxazolo[5,4-b]pyridines to Benzo[c][4][6]naphthyridine-4(3H). (2020). ACS Publications. Retrieved from [Link]
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Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. (2021). PubMed. Retrieved from [Link]
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